Product packaging for chromozym TH(Cat. No.:CAS No. 61876-61-7)

chromozym TH

Cat. No.: B1668914
CAS No.: 61876-61-7
M. Wt: 639.1 g/mol
InChI Key: LPPYQFMRWDVWAK-VROPFNGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromozym TH (CAS 61876-61-7) is a specialized chromogenic substrate critical for biochemical and pharmacological research. Its primary application is in the specific detection and measurement of thrombin activity. Thrombin is a key serine protease in the coagulation cascade, making its precise monitoring essential for understanding thrombotic processes. Researchers utilize this compound in high-throughput screening (HTS) assays to identify and characterize novel thrombin inhibitors, significantly accelerating the development of new anticoagulant medicines . The compound enables real-time monitoring of the coagulation process under various experimental conditions, providing valuable data for drug discovery . In these assays, thrombin cleaves the this compound substrate, generating a quantifiable signal that is proportional to enzymatic activity. This allows scientists to conveniently and quickly assess the inhibitory effects of potential drug compounds on thrombin . Furthermore, this compound has been employed in foundational studies examining the interaction between antithrombin III and the vascular endothelium, contributing to our understanding of natural anticoagulant mechanisms . As a research reagent, this compound is an indispensable tool for advancing the study of hemostasis and thrombosis. This product is intended for research applications in laboratory settings only. It is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35ClN8O7S B1668914 chromozym TH CAS No. 61876-61-7

Properties

CAS No.

61876-61-7

Molecular Formula

C26H35ClN8O7S

Molecular Weight

639.1 g/mol

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H/t21-,22-;/m0./s1

InChI Key

LPPYQFMRWDVWAK-VROPFNGYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

61876-61-7 (Parent)
61876-61-7 (mono-hydrochloride)

sequence

GPR

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chr-TH
chromozym TH
chromozym TH monohydrochloride
Tos-Gly-Pro-Arg-p-nitroanilide
Tos-Gly-Pro-Arg-pNA
tosyl-glycyl-prolyl-arginyl-p-nitroanilide

Origin of Product

United States

Enzymatic Reaction Mechanisms and Substrate Specificity of Chromozym Th

Mechanism of Chromozym TH Hydrolysis by Serine Proteases

The hydrolysis of this compound by serine proteases follows the general mechanism of serine protease catalysis. This mechanism involves the catalytic triad, a conserved constellation of amino acids (typically Asp, His, and Ser) in the enzyme's active site. chromogenicsubstrates.commdpi.com The serine residue acts as a nucleophile, attacking the peptide bond of the substrate. mdpi.comwikipedia.orglibretexts.org

The process generally involves the formation of a transient acyl-enzyme intermediate. chromogenicsubstrates.com The serine hydroxyl group initiates a nucleophilic attack on the carbonyl carbon of the scissile peptide bond within this compound. chromogenicsubstrates.comwikipedia.org This attack is facilitated by the histidine residue, which abstracts a proton from the serine hydroxyl, increasing its nucleophilicity. wikipedia.orglibretexts.org The negative charge developed on the carbonyl oxygen is stabilized by the oxyanion hole, a structural feature in the active site. wikipedia.orgnih.gov This leads to the formation of a tetrahedral intermediate. chromogenicsubstrates.comwikipedia.org

Following the collapse of the first tetrahedral intermediate, the peptide bond is cleaved, and the leaving group (the portion of this compound containing 4-nitroaniline) is released, while the acyl group of the substrate remains covalently attached to the serine residue, forming the acyl-enzyme intermediate. chromogenicsubstrates.comnih.gov The second phase involves the hydrolysis of this acyl-enzyme intermediate. chromogenicsubstrates.com A water molecule enters the active site, is activated by the histidine, and attacks the carbonyl carbon of the acyl group. wikipedia.orglibretexts.org This forms a second tetrahedral intermediate, which then collapses to release the remaining peptide fragment and regenerate the free enzyme, along with the released 4-nitroaniline (B120555). chromogenicsubstrates.comwikipedia.orglibretexts.org

Principles of 4-Nitroaniline Release and Spectrophotometric Detection

The release of 4-nitroaniline (pNA) from this compound is the key event that allows for the spectrophotometric monitoring of serine protease activity. This compound itself is largely colorless or has minimal absorbance in the visible spectrum. However, upon cleavage of the peptide bond and liberation of the 4-nitroaniline moiety, the electronic structure of 4-nitroaniline changes, resulting in a significant absorbance in the visible range, specifically at 405 nm. smolecule.comsigmaaldrich.com

The increase in absorbance at 405 nm over time is directly proportional to the concentration of released 4-nitroaniline, and thus to the rate of enzymatic hydrolysis. smolecule.comsigmaaldrich.com By measuring the rate of change in absorbance (ΔA/minute), the activity of the serine protease can be quantified. sigmaaldrich.comsigmaaldrich.com The molar extinction coefficient (ε) of 4-nitroaniline at 405 nm (approximately 10.4 mmol⁻¹ × l × cm⁻¹) is used to convert the absorbance change into the amount of product formed. sigmaaldrich.com This spectrophotometric method provides a sensitive and continuous assay for monitoring serine protease activity in real-time. smolecule.com

Substrate Specificity Profiling of this compound

This compound is designed with a specific peptide sequence, Tosyl-Gly-Pro-Arg-pNA, which dictates its interactions with different proteases. sigmaaldrich.comscientificlabs.co.ukaniara.com The arginine residue (Arg) at the P1 position (the amino acid residue immediately preceding the scissile bond) is a primary determinant of its specificity, as many serine proteases, particularly those in the trypsin and thrombin families, preferentially cleave peptide bonds following an arginine residue.

Interactions with Thrombin and Thrombin-like Proteases

This compound is widely recognized as a chromogenic substrate with high sensitivity towards thrombin. sigmaaldrich.comscientificlabs.co.uknih.govkarger.comthieme-connect.com Thrombin, a key enzyme in the coagulation cascade, is a serine protease that cleaves fibrinogen to form fibrin. The peptide sequence of this compound, containing arginine at the P1 position, mimics the cleavage sites in thrombin's natural substrates. Studies have shown that this compound is readily hydrolyzed by human alpha-thrombin. nih.govkarger.comthieme-connect.com

Thrombin-like proteases, often found in snake venoms, also exhibit amidolytic activity and can hydrolyze substrates like this compound. researchgate.net These enzymes share functional similarities with thrombin, including the ability to cleave at arginine residues. The use of this compound can help characterize the activity of these thrombin-like enzymes. researchgate.net

Reactivity with Trypsin and Trypsin-like Proteases

While this compound is primarily known for its sensitivity to thrombin, it can also be hydrolyzed by trypsin and other trypsin-like proteases. roche.comnih.govkarger.comthieme-connect.com Trypsin is a serine protease that also cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) and arginine. The presence of arginine at the P1 position in this compound makes it a substrate for trypsin. roche.com

However, the sensitivity of this compound to trypsin may be lower compared to its sensitivity to thrombin or other substrates specifically designed for trypsin, such as Chromozym Try (Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate). nih.govkarger.comthieme-connect.com Comparative studies have shown varying degrees of hydrolysis by trypsin. nih.govkarger.comthieme-connect.com

Characterization of Cleavage by Other Serine Proteases (e.g., Plasma Kallikrein)

Beyond thrombin and trypsin, this compound can be cleaved by other serine proteases, albeit often with lower efficiency or different specificity profiles compared to their preferred substrates. For example, studies have investigated the reactivity of this compound with enzymes like plasmin and plasma kallikrein. nih.govkarger.comthieme-connect.com

Plasmin, involved in fibrinolysis, is another serine protease with specificity for arginine and lysine residues. This compound is hydrolyzed by plasmin to some extent. nih.govkarger.comthieme-connect.com Plasma kallikrein, involved in the kinin-kallikrein system, has its own preferred chromogenic substrates, such as Chromozym PK (Benzoyl-prolyl-phenalanyl-arginine-4-nitranilide-acetate). sigmaaldrich.comnih.govkarger.comthieme-connect.comsigmaaldrich.com While this compound might be cleaved by plasma kallikrein, Chromozym PK is generally considered more specific and sensitive for this enzyme. nih.govkarger.comthieme-connect.com

Enzyme Kinetics of this compound Biotransformation

The interaction between a serine protease and this compound can be characterized by enzyme kinetics, typically described by Michaelis-Menten kinetics. bu.eduwashington.eduresearchgate.net Key kinetic parameters include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (kcat). bu.eduwashington.edulibretexts.orglibretexts.org

The Km value represents the substrate concentration at which the reaction rate is half of the Vmax. bu.eduwashington.edulibretexts.orglibretexts.org It is often considered an inverse measure of the enzyme's affinity for the substrate; a lower Km generally indicates higher affinity. washington.edulibretexts.orglibretexts.org Vmax is the maximum rate of product formation when the enzyme is saturated with the substrate. bu.eduwashington.edulibretexts.orglibretexts.org The kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. bu.eduwashington.edulibretexts.orglibretexts.org It is calculated as Vmax divided by the enzyme concentration. libretexts.orglibretexts.org

The catalytic efficiency of an enzyme with a specific substrate is often expressed by the specificity constant, kcat/Km. libretexts.org This ratio reflects how efficiently the enzyme converts substrate to product when the substrate concentration is well below Km. libretexts.org

Specific kinetic values (Km, Vmax, kcat) for the hydrolysis of this compound by different serine proteases can vary depending on the enzyme source, purity, and reaction conditions (pH, temperature, ionic strength). Detailed research findings often involve determining these parameters through experiments where the initial reaction velocity is measured at various substrate concentrations. bu.edu

While specific data tables with Km and kcat values for this compound with a wide range of serine proteases were not extensively detailed in the search results, the principle of using this compound to obtain such kinetic data for enzymes like thrombin and trypsin is well-established. nih.govkarger.comthieme-connect.com For instance, studies comparing this compound with other chromogenic substrates have reported on their relative sensitivities, which are influenced by these underlying kinetic parameters. nih.govkarger.comthieme-connect.com

Below is an example of how kinetic data might be presented, based on the types of comparisons found in the search results, though specific numerical values for a comprehensive set of enzymes were not available to create a complete data table here.

EnzymeSubstrateRelative Sensitivity (Qualitative)Notes
Human α-ThrombinThis compoundHighWidely used substrate for thrombin. sigmaaldrich.com
Bovine TrypsinThis compoundHydrolyzed to varying degreesLess sensitive than for thrombin. nih.gov
Human PlasminThis compoundHydrolyzed to varying degreesCleavage observed. nih.gov
Plasma KallikreinThis compoundLess sensitive than Chromozym PKChromozym PK is preferred. nih.gov

The determination of these kinetic parameters using this compound allows researchers to understand the catalytic efficiency and substrate preferences of serine proteases, contributing to the characterization of these important enzymes.

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

The enzymatic hydrolysis of this compound by proteases typically follows Michaelis-Menten kinetics. numberanalytics.com Key parameters in this model are K_m (Michaelis constant) and V_max (maximum reaction rate). numberanalytics.com K_m represents the substrate concentration at which the reaction rate is half of V_max and provides an indication of the enzyme's affinity for the substrate; a lower K_m suggests higher affinity. geeksforgeeks.orgpatsnap.com V_max represents the maximum rate achieved when the enzyme is saturated with the substrate and is dependent on the enzyme concentration. geeksforgeeks.orgpatsnap.com

These parameters are experimentally determined by measuring the reaction rate at various substrate concentrations. geeksforgeeks.orgjascoinc.com Methods for calculating K_m and V_max include plotting the data using transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot or Eadie-Hofstee plots. geeksforgeeks.orgjascoinc.com For example, a study investigating salmon and human thrombin kinetics with this compound utilized Lineweaver-Burk plots to derive K_m and V_max values. plos.orgnih.gov

Evaluation of Catalytic Rate Constants (k_cat)

The catalytic rate constant, k_cat (also known as the turnover number), represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. It is calculated from V_max and the enzyme concentration. nih.gov k_cat provides insight into the catalytic efficiency of the enzyme. Studies have evaluated k_cat for the hydrolysis of this compound by specific proteases. For instance, k_cat for human heparin cofactor II (HCII) hydrolysis of this compound has been reported. nih.gov

Assessment of Substrate Specificity Constants (k_cat/K_m)

The substrate specificity constant, k_cat/K_m, is a measure of enzyme efficiency and substrate specificity under conditions where the substrate concentration is much lower than K_m. patsnap.com This constant reflects both the affinity of the enzyme for the substrate (K_m) and the catalytic efficiency (k_cat). A higher k_cat/K_m value indicates greater specificity and efficiency of the enzyme for a particular substrate. Comparisons of k_cat/K_m values for this compound with different proteases, or with other chromogenic substrates for the same protease, are used to assess its specificity. karger.com For example, comparative studies have shown that this compound exhibits greater sensitivity to thrombin compared to some other substrates like S-2160. karger.com

Influence of Environmental Parameters on this compound Hydrolysis Kinetics (e.g., pH, Ionic Strength, Buffer Composition)

The kinetics of this compound hydrolysis by proteases are influenced by environmental factors such as pH, ionic strength, and buffer composition. These parameters can affect enzyme activity, substrate ionization, and enzyme-substrate binding. nih.gov Optimized assay conditions for thrombin-catalyzed hydrolysis of this compound have been determined, indicating specific requirements for buffer concentration, ionic strength (NaCl), and pH for optimal activity. sigmaaldrich.comnih.gov For example, optimal hydrolysis by thrombin in 1,4-piperazine diethanesulfonic acid buffer at 37°C was found at 125 mmol/L buffer, 100 mmol/L NaCl, and pH 8.2. nih.gov Variations in these parameters can lead to significant differences in reaction rates and kinetic parameters. nih.govnih.gov

Conformational Dynamics of Protease-Chromozym TH Interactions

The interaction between a protease and this compound involves dynamic conformational changes in both the enzyme and the substrate, which are crucial for efficient catalysis.

Analysis of Substrate-Induced Enzyme Conformation Changes

Substrate binding can induce conformational changes in the enzyme's active site and surrounding regions. These changes can optimize the enzyme-substrate interaction, facilitate catalysis, and influence substrate specificity. Studies using techniques like intrinsic fluorescence measurements have investigated the conformational changes in proteases upon binding to chromogenic substrates, including this compound. nih.govnih.gov Research on Eisenia fetida protease-I demonstrated that binding of this compound induced specific conformational changes in the enzyme. nih.govnih.gov These substrate-induced conformations can be relatively rigid compared to the native enzyme. nih.govnih.gov

"Lock and Key" and "Induced Fit" Mechanistic Considerations in this compound Binding

The interaction between enzymes and substrates has been described by the "lock and key" and "induced fit" models. jackwestin.compatsnap.com The "lock and key" model proposes a rigid active site that perfectly matches the substrate, while the "induced fit" model suggests that both the enzyme and substrate undergo conformational adjustments upon binding to achieve an optimal fit for catalysis. jackwestin.compatsnap.com

Studies involving this compound and proteases indicate that both mechanisms can be involved in their interaction, depending on the specific enzyme and the sequence of substrate binding. nih.govresearchgate.netresearchgate.net For instance, experiments with Eisenia fetida protease-I and different chromogenic substrates, including this compound, suggest that an "induced fit" mechanism occurs upon initial substrate binding, followed by a "lock and key" like interaction in subsequent reactions with other substrates. nih.govresearchgate.netresearchgate.net This suggests that the substrate-induced conformation can influence the binding of subsequent substrate molecules.

While the "lock and key" model provides a basic understanding of enzyme specificity, the "induced fit" model offers a more comprehensive view that accounts for the dynamic nature of enzyme-substrate interactions and the role of conformational changes in catalysis. jackwestin.compatsnap.com The binding of this compound to a protease involves these dynamic processes, where the enzyme's active site adapts to the substrate, facilitating the precise positioning required for peptide bond cleavage and release of the chromogenic signal.

Synthetic Methodologies and Chemical Modifications of Chromozym Th

Chemical Synthesis Pathways for Tosyl-Glycyl-Prolyl-Arginine-4-Nitranilide Acetate (B1210297)

The preparation of Tosyl-Glycyl-Prolyl-Arginine-4-Nitranilide Acetate can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling techniques. A common approach involves the stepwise assembly of the peptide chain, followed by the introduction of the tosyl and 4-nitranilide moieties.

A general synthetic route may involve:

Synthesis of the Gly-Pro-Arg tripeptide. This can be done by coupling the protected amino acids sequentially.

Protection of the N-terminus of glycine (B1666218) with a tosyl group. This step is crucial to prevent unwanted reactions during subsequent coupling steps.

Coupling of the C-terminal arginine residue to 4-nitroaniline (B120555) to form the p-nitroanilide linkage.

Formation of the acetate salt to enhance stability and solubility.

Solid-phase peptide synthesis (SPPS) is a widely used method for constructing peptides, including chromogenic substrates. smolecule.comthermofisher.comubc.ca In SPPS, the peptide chain is built upon an insoluble solid support (resin). thermofisher.com Key steps in SPPS include the activation of amino acids using coupling reagents and their sequential coupling to the solid support, along with deprotection steps to remove temporary protecting groups at appropriate stages. smolecule.com Linkers compatible with p-nitroanilide (pNA) chromogenic substrates are available for solid-phase synthesis. lsu.edu

Strategies for Functional Group Incorporation in Chromogenic Substrate Synthesis

The synthesis of chromogenic substrates like Tosyl-Glycyl-Prolyl-Arginine-4-Nitranilide Acetate requires the specific incorporation of the chromogenic group (4-nitroaniline) and the N-terminal protecting group (tosyl).

Incorporation of the 4-Nitranilide (pNA) Moiety: The pNA group is typically attached to the C-terminus of the peptide sequence. This is achieved by forming an amide bond between the carboxyl group of the C-terminal amino acid (arginine in this case) and the amino group of 4-nitroaniline. This coupling step often utilizes peptide coupling reagents.

Incorporation of the Tosyl Group: The tosyl (p-toluenesulfonyl) group is introduced at the N-terminus of the peptide chain, specifically to the amino group of glycine. This serves as a permanent protecting group and is part of the final structure of Chromozym TH.

Strategies for incorporating chromophores or fluorophores into peptides are well-established in peptide synthesis. bachem.comsigmaaldrich.com For C-terminal labeling with groups like 7-amino-4-methylcoumarin (B1665955) (AMC) or Dansyl, specific resins or coupling procedures are employed. sigmaaldrich.com While pNA is a chromophore rather than a fluorophore, the principle of forming an amide linkage to the C-terminus is similar.

Application of Peptide Coupling Reagents in this compound Synthesis

Peptide coupling reagents are essential for facilitating the formation of amide bonds between amino acids during peptide synthesis. bachem.comglobalresearchonline.net These reagents activate the carboxyl group of one amino acid, making it reactive towards the amino group of another amino acid or the growing peptide chain. bachem.comglobalresearchonline.net

In the synthesis of Tosyl-Glycyl-Prolyl-Arginine-4-Nitranilide Acetate, coupling reagents are used in the steps involving the formation of peptide bonds between Gly, Pro, and Arg, and the coupling of the Arg residue to 4-nitroaniline. Common peptide coupling reagents include carbodiimides (e.g., EDC·HCl, DCC) and activating agents like N-hydroxysuccinimide (NHS) or 4-(dimethylamino)pyridine (DMAP). bachem.com More recently developed reagents like phosphonium- and aminium-type reagents (e.g., BOP, PyBOP, TBTU, HBTU, HATU) are also widely used due to their high coupling rates and reduced side reactions. bachem.com The choice of coupling reagent can influence reaction efficiency and minimize undesirable side reactions such as racemization, particularly at the C-terminal amino acid residue. bachem.comglobalresearchonline.net

Advanced Purification Techniques for High-Purity this compound Production

Achieving high purity is critical for synthetic peptides used in research and diagnostics. After synthesis, crude Tosyl-Glycyl-Prolyl-Arginine-4-Nitranilide Acetate requires purification to remove truncated sequences, side products, and unreacted starting materials. thermofisher.com

Advanced purification techniques commonly employed for peptides include:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard and widely used method for purifying synthetic peptides. cem.combiotage.com RP-HPLC separates compounds based on their hydrophobicity, and various column sizes are available for different scales of purification. cem.com

Crystallization: For some peptides, crystallization can be used as a purification technique, offering advantages such as significant impurity rejection and improved processability. cem.comcreative-biostructure.comcreative-peptides.comcambrex.com However, crystallizing peptides can be challenging due to their complexity and flexibility. cambrex.comacs.org High purity (typically ≥95%) is often required before crystallization is attempted. creative-biostructure.comcreative-peptides.com

Other Chromatographic Methods: Ion exchange chromatography (IEX) can be useful for removing charged impurities, and size exclusion chromatography (SEC) can be used to remove high-molecular-weight impurities. cem.com

The final purified product is often obtained in powder form through techniques like lyophilization (freeze-drying), precipitation, crystallization, or spray-drying. cem.com

Research findings often focus on optimizing these purification steps to improve yield and purity. For example, studies on peptide crystallization explore the influence of thermodynamic and kinetic parameters on crystal quality and yield. acs.org The purity of the final product, often assessed by HPLC, is a key quality control parameter. sigmaaldrich.com

Analytical Methodologies and Assay Development with Chromozym Th

Principles of Spectrophotometric Assays Utilizing Chromozym TH

Spectrophotometric assays using this compound are based on the principle that the enzymatic cleavage of the substrate releases the chromophore, 4-nitraniline. nih.govcardiff.ac.uklodz.pluni-freiburg.denih.govresearchgate.netdiapharma.com This compound absorbs light strongly at a specific wavelength, typically 405 nm, whereas the intact substrate has minimal absorbance at this wavelength. nih.govnih.govresearchgate.netnih.gov The increase in absorbance at 405 nm over time is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme. nih.gov

The reaction principle can be summarized as follows: Tos-Gly-Pro-Arg-4-NA + H₂O → Tos-Gly-Pro-Arg-OH + 4-nitraniline nih.gov

By monitoring the change in absorbance per minute (ΔA/minute) within the linear range of the reaction, the enzyme activity can be calculated using the molar extinction coefficient of 4-nitraniline at 405 nm. nih.gov The extinction coefficient (ε) for 4-nitraniline at 405 nm is approximately 10.4 [mmol⁻¹ × l × cm⁻¹]. nih.gov

Assay Optimization Strategies for this compound-Dependent Reactions

Optimizing assays utilizing this compound is crucial for achieving accurate, sensitive, and reliable results. Key parameters that require careful consideration and optimization include substrate concentration, enzyme concentration, buffer composition (pH and ionic strength), temperature, and reaction time. nih.govcaymanchem.com

Substrate Concentration: The concentration of this compound should be optimized to ensure the reaction operates within the linear range of the enzyme's Michaelis-Menten kinetics. Using substrate concentrations around or above the Michaelis constant (Km) allows for determination of maximal reaction velocity (Vmax). caymanchem.commedchemexpress.cominvitech.co.uk

Enzyme Concentration: The amount of enzyme used should yield a measurable and linear increase in absorbance over a reasonable time frame. Too high enzyme concentration can lead to rapid substrate depletion, while too low may result in undetectable activity.

Buffer Conditions: The pH and ionic strength of the reaction buffer significantly impact enzyme activity. For thrombin assays using this compound, a Tris buffer at pH 8.3 with NaCl is commonly used. nih.gov

Temperature: Enzyme activity is temperature-dependent. Assays are typically performed at a controlled temperature, such as 25°C or 37°C, and maintaining a stable temperature is essential for reproducibility. nih.govnih.govdiapharma.comcaymanchem.comciteab.com

Incubation Time: The reaction time should be sufficient to produce a detectable signal but short enough to remain within the linear phase of the reaction kinetics.

Minimizing Matrix Interference: When analyzing biological samples, endogenous inhibitors or other components can interfere with the assay. Strategies to mitigate matrix effects include sample pre-treatment steps like dilution or chromatography to remove interfering substances. caymanchem.com

Application in Automated and High-Throughput Screening Systems

The spectrophotometric nature of this compound-based assays makes them highly amenable to automation and high-throughput screening (HTS). nih.govdiapharma.comneobioscience.commedchemexpress.comchemsrc.com Automated liquid handling systems and microplate readers can dispense reagents, incubate reactions, and measure absorbance in a rapid and efficient manner across multiple samples simultaneously. nih.govuni.lu

HTS systems utilizing this compound are particularly valuable in drug discovery for screening large libraries of compounds for their ability to inhibit or activate target proteases like thrombin. nih.govdiapharma.com The quantitative nature of the assay allows for the determination of inhibition constants (Ki) or IC50 values. researchgate.netfishersci.com Automated systems can handle 96-, 384- or even 1536-well plates, significantly increasing screening capacity. nih.gov

Quantification of Enzyme Activity Using this compound Substrate

This compound is a versatile substrate used to quantify the activity of several key proteases, playing vital roles in coagulation and other biological processes.

Thrombin Activity Determination in Aqueous Solutions and Biological Samples

This compound is a primary substrate for the direct measurement of thrombin activity. nih.govcardiff.ac.uklodz.pluni-freiburg.deresearchgate.netdiapharma.com The assay is straightforward: thrombin cleaves this compound, and the rate of 4-nitraniline release is monitored spectrophotometrically at 405 nm. nih.govresearchgate.net This method is applicable to purified thrombin in aqueous solutions as well as in biological samples like plasma, although appropriate sample dilution and buffer conditions are necessary for biological samples to minimize interference. nih.govcaymanchem.com

Research findings have demonstrated the use of this compound to study thrombin kinetics. For example, studies comparing human and salmon thrombin showed similar Michaelis-Menten kinetics with this compound, with reported Km values around 7.2-8.5 mM. medchemexpress.com Another study investigated the effect of S-nitrosoglutathione (GSNO) on thrombin activity using this compound, finding that GSNO did not directly affect thrombin's ability to cleave the substrate. wikipedia.org

Data on Thrombin Kinetics with this compound:

EnzymeKm (µM)kcat (sec⁻¹)Specificity Constant (kcat/Km) (s⁻¹µM⁻¹)Reference
Human α-Thrombin18.418710.16 invitech.co.uk
Human γ-Thrombin23.01305.65 invitech.co.uk
Human α-Thrombin7200-- medchemexpress.com
Salmon Thrombin8500-- medchemexpress.com

Note: Different buffer conditions and temperatures were used in the cited studies, which can influence kinetic parameters.

Prothrombin Assay Development with this compound

While this compound is a substrate for thrombin, it can be incorporated into assays to determine prothrombin levels or activity indirectly. Prothrombin is the zymogen precursor of thrombin. Assays for prothrombin typically involve the activation of prothrombin to thrombin, followed by the measurement of the generated thrombin's activity using a chromogenic substrate like this compound. vulcanchem.comcosmobio.co.jpnih.gov

One method for prothrombin assay utilizes Taipan snake venom, which contains a prothrombin activator. vulcanchem.comcosmobio.co.jp The venom activates prothrombin in the sample, and the resulting thrombin cleaves this compound, allowing for spectrophotometric quantification. vulcanchem.comcosmobio.co.jp This approach measures the potential thrombin activity that can be generated from the available prothrombin. Such assays are sensitive, reproducible, and can correlate well with conventional prothrombin assays. vulcanchem.comcosmobio.co.jp The reaction is dependent on factors like calcium ions and phospholipid. vulcanchem.comcosmobio.co.jpnih.gov

Detection and Quantification of Staphylocoagulase Activity

This compound is also valuable in the detection and quantification of staphylocoagulase activity, particularly in the identification of Staphylococcus aureus. neobioscience.commedchemexpress.comcymitquimica.comresearchgate.net Staphylocoagulase is a protein produced by S. aureus that interacts with prothrombin to form a complex known as staphylothrombin. medchemexpress.comcymitquimica.com This staphylothrombin complex is a potent activator that can cleave fibrinogen and also hydrolyze chromogenic substrates like this compound. medchemexpress.comcymitquimica.com

Assays for staphylocoagulase using this compound measure the amidolytic activity of the staphylocoagulase-prothrombin complex. neobioscience.commedchemexpress.com This direct measurement method can help eliminate false-positive and false-negative results sometimes encountered in traditional clotting assays. neobioscience.commedchemexpress.com The method is reported to be specific, quantitative, and easily automated, making it a valuable tool in clinical microbiology for the rapid identification of S. aureus. neobioscience.commedchemexpress.comresearchgate.net Studies have compared the staphylocoagulase activity of different Staphylococcus species using this compound, demonstrating differences in the amount of coagulase produced, although the mechanism of action on prothrombin appears similar between S. aureus and S. intermedius. researchgate.net

Comparative Methodological Assessments of this compound

Comparative studies are crucial for understanding the performance characteristics of this compound relative to other chromogenic substrates and for optimizing its use in specific assay contexts. These assessments typically involve evaluating substrate specificity, sensitivity, and potential for interference in complex biological matrices.

Comparison with Other Chromogenic Substrates (e.g., S-2238, Chromozym PL)

This compound has been compared with other commonly used chromogenic substrates, such as S-2238 (H-D-Phe-Pip-Arg-pNA) and Chromozym PL (Tos-Gly-Pro-Lys-pNA), to determine their relative specificities and sensitivities towards various serine proteases. Studies have shown that this compound and S-2238 are both sensitive to thrombin, with both exhibiting substantially greater sensitivity than S-2160 (N-Bz-Phe-Val-Arg-pNA). thieme-connect.comnih.govkarger.comnih.gov While this compound and S-2238 are primarily recognized as thrombin substrates, their hydrolysis by other proteases like plasmin and trypsin has also been observed to varying degrees. thieme-connect.comnih.govkarger.comnih.gov In contrast, Chromozym PL is reported to be relatively more plasmin-specific. thieme-connect.comnih.govkarger.comnih.govkrackeler.com

Comparative kinetic studies have provided detailed insights into the interaction of these substrates with target enzymes. For instance, kinetic parameters like Km and kcat have been determined for this compound and S-2238 with purified thrombin preparations. nih.govnih.gov These studies help in understanding the affinity of the enzyme for the substrate and the catalytic efficiency of the reaction. While some variations in Km values have been observed between human and bovine alpha-thrombins and their non-clotting forms, no major differences were found among the kinetic values for this compound, S-2238, and Spectrozyme-TH when tested with these thrombin preparations. nih.gov

The choice of substrate can impact assay performance, and comparisons highlight the advantages and limitations of each. For example, in some α-antitrypsin assays, Chromozym PL showed higher sensitivity, requiring less serum dilution compared to this compound. However, the structural similarity among these substrates can potentially lead to cross-reactivity in complex biological samples.

Substrate Sequence Primary Target Enzyme Other Hydrolyzed Enzymes (Examples) Relative Thrombin Sensitivity (vs. S-2160)
This compound Tos-Gly-Pro-Arg-pNA Thrombin Plasmin, Trypsin Substantially greater
S-2238 H-D-Phe-Pip-Arg-pNA Thrombin Plasmin, Trypsin Substantially greater
Chromozym PL Tos-Gly-Pro-Lys-pNA Plasmin Trypsin Lower (compared to TH/S-2238 for thrombin)
S-2160 N-Bz-Phe-Val-Arg-pNA Thrombin Plasmin, Trypsin Baseline
S-2251 H-D-Val-Leu-Lys-pNA Plasmin Trypsin Insensitive to thrombin/Xa

Evaluation of Assay Sensitivity and Specificity of this compound-based Methods

The sensitivity and specificity of this compound-based assays are critical for their reliable application. Sensitivity refers to the assay's ability to detect low concentrations of the target enzyme, while specificity relates to its ability to selectively measure the activity of the target enzyme without significant interference from other proteases or sample components.

This compound is considered a sensitive substrate for thrombin, enabling the detection of thrombin activity in various contexts. sigmaaldrich.comthieme-connect.comnih.govkarger.comnih.gov For instance, a new chromogenic assay for prothrombin using this compound and Taipan snake venom was described as sensitive and reproducible, showing good correlation with conventional prothrombin assays. bmj.comnih.govcapes.gov.br The sensitivity of chromogenic assays is often evaluated by determining the rate of pNA release, which is directly proportional to the enzyme concentration. caymanchem.comsigmaaldrich.com

Specificity is assessed by testing the substrate's reactivity with a panel of different proteases. While this compound is primarily a thrombin substrate, its hydrolysis by other enzymes like plasmin and trypsin has been noted. thieme-connect.comnih.govkarger.comnih.gov Studies comparing this compound with other substrates have shown varying degrees of specificity. For example, in earthworm protease studies, a serine protease preferred this compound (thrombin-like) over other substrates. However, achieving high specificity can be challenging, particularly in complex biological samples containing multiple proteases.

Optimizing assay conditions, such as substrate concentration, pH, temperature, and incubation time, is crucial for maximizing sensitivity and specificity. sigmaaldrich.com The concentration of this compound can influence the reaction kinetics and the linearity of the assay. nih.gov

Analysis of Potential Cross-Reactivity in Complex Biological Matrices

One of the significant challenges in using chromogenic substrates like this compound in complex biological matrices, such as plasma or tissue homogenates, is the potential for cross-reactivity with off-target proteases. Biological samples contain a variety of enzymes that could potentially cleave the substrate, leading to overestimation of the target enzyme's activity.

Studies have shown that this compound can be hydrolyzed by enzymes other than thrombin, including plasmin and trypsin. thieme-connect.comnih.govkarger.comnih.gov This lack of absolute specificity necessitates careful assay design and validation when analyzing complex samples. The presence of endogenous inhibitors in biological matrices can also influence substrate cleavage and assay results.

Strategies to mitigate cross-reactivity and matrix effects include optimizing sample dilution, incorporating specific protease inhibitors to block unwanted enzymatic activity, and using appropriate controls. For example, in assays measuring thrombin generation in plasma, the presence of other proteases and inhibitors needs to be considered. termedia.pl Studies evaluating thrombin generation using this compound in the presence of mast cell-derived exosomes, which contain the prothrombinase complex, demonstrated the assay's ability to measure thrombin generation, and the observed effect was partly dependent on calcium ions. ahajournals.org

The impact of the biological matrix on substrate performance can also be investigated by comparing results obtained in purified systems with those from complex samples. Differences in kinetic parameters or observed activity can indicate matrix interference. The solubility of the substrate in the assay milieu can also play a role in its performance and potential for deviations in results when plasma proteins are present. nih.gov

The development of automated assays using this compound for parameters like prothrombin time in plasma has involved addressing potential interferences. While substrate concentration had little effect on the sensitivity to factor X in one automated prothrombin time test, indicating minimal interference with the coagulation cascade enzymes, the complexity of plasma still requires careful consideration of potential cross-reactivity. nih.gov

Potential Interfering Protease (Examples) Impact on this compound Assay Mitigation Strategies
Plasmin Hydrolysis of substrate Use of specific plasmin inhibitors, Sample dilution
Trypsin Hydrolysis of substrate Use of specific trypsin inhibitors, Sample dilution
Other Serine Proteases Potential hydrolysis Assay optimization, Use of specific inhibitors
Endogenous Inhibitors (e.g., Antithrombin III) Inhibition of target enzyme Appropriate sample dilution, Consideration of inhibitor levels

Investigations of Protease Inhibition and Modulation Using Chromozym Th

Characterization of Direct Protease Inhibitor Kinetics via Chromozym TH Hydrolysis

The hydrolysis of this compound by a target protease results in the release of a chromophore, p-nitroaniline, which can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity. In the presence of an inhibitor, this rate is reduced, providing a means to study the inhibitor's kinetics.

Determination of Inhibitor Dissociation Constants (K_i)

The inhibitor dissociation constant (K_i) is a measure of the affinity of an inhibitor for an enzyme. A lower K_i value indicates a higher affinity. The K_i can be determined by measuring the initial rates of this compound hydrolysis at various substrate and inhibitor concentrations. These data are then fitted to kinetic models, such as the Michaelis-Menten equation, to calculate the K_i value.

For competitive inhibitors, the K_i can be determined from the apparent Michaelis constant (K_m,app) obtained in the presence of the inhibitor. The relationship is described by the equation:

K_m,app = K_m * (1 + [I]/K_i)

where K_m is the Michaelis constant in the absence of the inhibitor and [I] is the inhibitor concentration.

A study investigating the inhibitory effects of various natural compounds on thrombin activity provides an example of how such data can be presented. Although the study focused on IC50 values, these can be related to K_i values and are instrumental in comparing the potency of different inhibitors. The following table illustrates the inhibition of thrombin by selected natural products, which could be a first step in a more detailed K_i determination study using this compound.

Table 1: Inhibition of Thrombin by Selected Natural Products

Compound Concentration (µM) % Inhibition of Thrombin
Myricetin 100 50
Rosmarinic Acid 100 45
Caffeic Acid Phenethyl Ester 100 40
Erucic Acid 100 70
Oleic Acid 100 65

Kinetic Modeling of Protease-Inhibitor Interactions (e.g., Second Order Constants)

For irreversible or slowly binding inhibitors, the determination of the second-order rate constant (k_on) for the association of the inhibitor and the enzyme is crucial. This constant reflects the rate at which the enzyme-inhibitor complex is formed. The progress of the reaction, monitored by the hydrolysis of this compound over time, can be analyzed to determine these kinetic parameters.

The reaction progress curves in the presence of different inhibitor concentrations are fitted to appropriate kinetic models. For a simple irreversible inhibition model, the observed rate of inactivation (k_obs) is related to the inhibitor concentration ([I]) and the second-order rate constant (k_on) by the equation:

k_obs = k_on * [I]

By plotting k_obs against [I], the value of k_on can be determined from the slope of the line. This type of kinetic modeling provides a detailed understanding of the mechanism of inhibition.

Utility of this compound in Screening and Evaluating Novel Anticoagulants

This compound is an invaluable tool for the discovery and development of new anticoagulant drugs that target thrombin. Its reliability and suitability for high-throughput screening make it a standard choice in many research and development settings.

Assessment of Recombinant Hirudin Potency

Recombinant hirudin and its analogues are potent and specific thrombin inhibitors. The biological activity and potency of these molecules can be accurately determined using a chromogenic assay with this compound. The assay typically involves titrating a known amount of thrombin with the hirudin-containing sample and then measuring the residual thrombin activity with this compound. The potency of the hirudin preparation is then calculated by comparing its inhibitory effect to that of a reference standard. A reproducible method for determining the specific activity of hirudin using a sensitive chromogenic assay has been described, proving purified recombinant hirudin to be nearly 100% active against thrombin. nih.gov

An international collaborative study was conducted to investigate the reproducibility of hirudin assays across 13 laboratories. This study utilized a simple assay procedure involving the titration of α-thrombin with the inhibitor and measurement of residual activity with a chromogenic substrate, highlighting the robustness of this method for standardizing hirudin potency.

Evaluation of Synthetic Thrombin Inhibitors and Their Derivatives

The development of synthetic thrombin inhibitors often involves the synthesis and testing of a large number of derivatives to establish structure-activity relationships (SAR). This compound-based assays are well-suited for this purpose, allowing for the rapid determination of the inhibitory potency (often expressed as IC50 or Ki values) of a series of compounds.

For example, a screening of a library of compounds against thrombin could yield a set of initial hits. Further optimization of these hits would involve synthesizing analogues and evaluating their inhibitory activity using the this compound assay. The resulting data can be compiled into tables to visualize the SAR and guide further drug design efforts. The following table provides a hypothetical example of such a screening.

Table 2: Inhibitory Activity of Synthetic Thrombin Inhibitors

Compound ID Modification IC50 (nM)
XYZ-001 Parent Compound 150
XYZ-002 R1 = Cl 75
XYZ-003 R1 = OCH3 200
XYZ-004 R2 = Pyridine 50
XYZ-005 R2 = Phenyl 120

Investigation of Naturally Derived Protease Modulators (e.g., Abalone Extracts)

Natural sources are a rich reservoir of novel bioactive molecules, including protease inhibitors. This compound can be used to screen extracts from various organisms for their ability to inhibit thrombin. A study on extracts from blacklip abalone (Haliotis rubra) processing waste demonstrated the presence of anti-thrombotic molecules. The in vitro heparin cofactor II (HCII)-mediated thrombin inhibition was measured using the chromogenic substrate this compound.

The results of this study showed that certain fractions of the abalone extract exhibited significant thrombin inhibition. The data below is adapted from this study and illustrates the percentage of thrombin inhibition by different pooled fractions from anion exchange chromatography (AEC) of the abalone extracts.

Table 3: HCII-Mediated Thrombin Inhibition by Abalone Extract Fractions

AEC Pool Sulphated Polysaccharide Concentration (µg/mL) % Thrombin Inhibition
Pool 2 100 25.3 ± 2.1
Pool 3 100 45.7 ± 3.5
Pool 4 100 68.9 ± 4.2
Pool 5 100 55.1 ± 3.8

Theoretical and Computational Studies on Chromozym Th Interactions

Molecular Docking and Dynamics Simulations of Chromozym TH with Target Proteases

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules, such as this compound, with target proteins, like proteases. These methods provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the substrate and the enzyme's active site and surrounding subsites.

Studies utilizing molecular dynamics simulations have been employed to understand agonist binding to receptors, which can provide insights into the development of novel agonists. csbmb.org.cn While direct studies specifically detailing molecular docking and dynamics simulations of this compound with target proteases were not extensively found in the search results, the application of these techniques to similar protease substrates and inhibitors is well-established. For instance, molecular dynamics simulations have been used to investigate the binding of glycosaminoglycans (GAGs) to proteins and to evaluate automated molecule docking and interaction mapping methods for characterizing protein-GAG interactions. bu.edu Molecular dynamics simulations have also been used to study the stability of docked complexes in drug discovery, significantly reducing experimental time and cost. researchgate.net

The interaction of this compound with proteases involves the recognition of the tripeptide sequence by the protease's subsites, leading to the positioning of the scissile Arg-pNA bond within the active site for hydrolysis. up.ac.za Computational approaches like docking can predict how the Gly-Pro-Arg sequence of this compound fits into the S3, S2, and S1 pockets of the protease, respectively. Molecular dynamics simulations can then explore the flexibility of both the substrate and the enzyme upon binding, providing a more realistic picture of the interaction and potential conformational changes. researchgate.net

Some research indicates that the conformation of a protease can be influenced by the substrate it binds. For example, studies on an Eisenia fetida protease-I with different chromogenic substrates, including this compound, suggested that both "lock and key" and "induced fit" mechanisms are involved depending on the required conformational change. researchgate.net this compound-induced protease conformations were found to be relatively rigid compared to the native enzyme. researchgate.net Molecular dynamics simulations could be instrumental in visualizing and quantifying these substrate-induced conformational changes.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a series of compounds with their biological activity. For chromogenic protease substrates like this compound, SAR studies would explore how modifications to the tosyl group, the peptide sequence, or the pNA leaving group affect the substrate's specificity and kinetic parameters (e.g., Km, kcat) with different proteases.

This compound itself is a well-characterized substrate for thrombin and other serine proteases. researchgate.netepdf.pub Its tripeptide sequence, Gly-Pro-Arg, is specifically recognized by the active site of these enzymes. up.ac.za Analogs of this compound would involve variations in this sequence or the terminal groups.

While specific detailed SAR studies focused solely on a large series of this compound analogs and their computational analysis were not prominently featured in the search results, the principle of SAR is fundamental in the design of protease substrates and inhibitors. For instance, SAR has been investigated for novel thrombin inhibitors, exploring chemical modifications of peptide sequences. researchgate.netirbis-nbuv.gov.ua Quantitative Structure-Activity Relationships (QSAR) analysis has also been applied to study inhibitors of related enzymes, highlighting the importance of physicochemical parameters like lipophilicity and molecular volume. researchgate.net

Kinetic studies comparing this compound with other chromogenic substrates, such as S-2238 (D-Phe-Pip-Arg-pNA), provide insights into the SAR. researchgate.net Differences in the Km and kcat values for these substrates with the same protease (e.g., thrombin) indicate how variations in the P3 and P2 positions (Gly-Pro in this compound vs. D-Phe-Pip in S-2238) influence binding affinity and catalytic efficiency. researchgate.net

Computational approaches, such as those used in the design of substrate-selective inhibitors, are inherently linked to SAR. plos.org By analyzing the interactions of different molecules with the enzyme's binding pockets, computational methods can help identify the key structural features responsible for activity and selectivity. plos.org

Computational Design Principles for Novel Chromogenic Protease Substrates

The computational design of novel chromogenic protease substrates involves applying computational methods to predict and engineer substrates with desired specificity and sensitivity towards particular proteases. This often builds upon the understanding gained from molecular docking, dynamics, and SAR studies.

Key principles in the computational design of protease substrates include:

Understanding Protease Specificity: Identifying the characteristics of the protease's active site and subsites (S1, S2, S3, etc.) that determine its substrate preferences. This can involve analyzing known protease structures and their interactions with natural or known substrates. up.ac.zanih.gov

Designing Peptide Sequences: Selecting appropriate amino acid sequences that are predicted to bind specifically and effectively to the target protease's subsites. This often involves considering the size, charge, and hydrophobicity of the amino acid side chains and their complementarity with the enzyme's binding pockets. nih.gov

Incorporating Leaving Groups: Attaching a chromogenic or fluorogenic leaving group (like pNA or AMC) at the scissile bond that allows for easy detection of enzymatic activity upon cleavage. medchemexpress.combakerlab.org

Utilizing Computational Tools: Employing molecular docking to predict binding poses, molecular dynamics to assess binding stability and conformational changes, and potentially more advanced techniques like free energy calculations to estimate binding affinities. researchgate.net

SAR-driven Design: Using SAR information from existing substrates and inhibitors to guide the design of new compounds with improved properties. researchgate.netresearchgate.netirbis-nbuv.gov.ua

Computational protein design tools have been successfully used to reengineer enzyme specificity towards desired substrates. acs.org This involves identifying mutations in the enzyme that alter its interaction with substrates, leading to enhanced activity or altered specificity. acs.org While this example focuses on enzyme engineering rather than substrate design, the underlying computational principles of understanding and manipulating molecular interactions are similar.

The challenge in designing selective substrates lies in distinguishing between proteases with similar catalytic mechanisms and substrate specificities but different biological roles. nih.gov Computational methods can assist in identifying subtle differences in the binding sites of closely related proteases, allowing for the design of substrates that are preferentially cleaved by the target enzyme. nih.gov

Chromogenic substrates like this compound have served as valuable tools for characterizing protease activity and specificity. researchgate.net The insights gained from studying their interactions, combined with advancements in computational methods, continue to drive the rational design of novel substrates and inhibitors with tailored properties for research and potential therapeutic applications. plos.orgnih.gov

Q & A

Q. How is Chromozym TH typically utilized in enzymatic activity assays, and what methodological considerations are critical for reproducibility?

this compound is a chromogenic substrate widely used to measure thrombin-like enzymatic activity. In kinetic assays, it is cleaved by thrombin to release para-nitroaniline (pNA), detectable at 405 nm. Key steps include:

  • Substrate preparation : Use Tris buffer (pH 8.3) with 150 mM NaCl and 0.1% BSA to maintain stability .
  • Concentration optimization : Typical working concentrations range from 100–800 μM, depending on enzyme activity and assay sensitivity .
  • Data normalization : Account for background absorbance by including substrate-only controls .
    Example: In thrombin inhibition studies, 100 μL of thrombin (12 nmol/L) is pre-incubated with inhibitors before adding this compound (100 μmol/L) to measure residual activity .

Q. What experimental parameters must be optimized when using this compound in serum-based studies to avoid interference?

Serum components (e.g., anticoagulants, proteases) can interfere with this compound hydrolysis. Mitigation strategies include:

  • Sample dilution : Dilute serum 1:100 to 1:600 in saline to reduce endogenous inhibitors (e.g., α₁-antitrypsin) .
  • Inhibitor addition : Use aprotinin (200 KIU/mL) to suppress kallikrein-like activity in serum .
  • Temperature control : Perform assays at 25°C or 37°C to standardize reaction kinetics, as activity varies by 2.4-fold between these temperatures .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound activity across studies, such as variations in serum thrombin-like activity?

Discrepancies often arise from differences in:

  • Sample cohorts : Anticoagulant-treated patients show 35–470 U/l activity vs. 1140 U/l in untreated individuals due to reduced clotting factors .
  • Substrate specificity : this compound is cleaved by thrombin and other serine proteases (e.g., FXa, trypsin). Validate specificity using selective inhibitors (e.g., PPACK for thrombin) .
  • Assay design : Compare Michaelis-Menten kinetics (Km values) across conditions. For example, serum thrombin-like activity has a Km of 2 × 10⁻⁵ mol/L, distinct from purified thrombin .

Q. What advanced statistical approaches are recommended for analyzing this compound kinetic data, particularly in inhibitor studies?

Use nonlinear regression models for tight-binding inhibitors (e.g., bivalirudin):

  • Modified Henderson equation : Fit data to viv0=1[I]Ki+[I]\frac{v_i}{v_0} = 1 - \frac{[I]}{K_i + [I]}, where viv_i and v0v_0 are rates with/without inhibitor .
  • Double-reciprocal plots : Linearize data via Lineweaver-Burk analysis to distinguish competitive vs. noncompetitive inhibition (Fig. 5 in ).
  • Error weighting : Apply weighted least squares to account for heteroscedasticity in absorbance measurements .

Q. How can researchers design experiments to isolate this compound’s role in complex biological systems, such as neuroinflammatory pathways?

  • Co-staining with biomarkers : Pair this compound assays with glial fibrillary acidic protein (GFAP) staining to correlate thrombin activity with astrocyte activation .
  • Pharmacological modulation : Use PAR-1 antagonists (e.g., SCH79797) to dissect thrombin-specific signaling vs. off-target protease effects .
  • Cross-species validation : Compare human thrombin (HTh) and salmon thrombin (STh) responses, as HTh shows 1.5× higher affinity for this compound in kinetic assays .

Methodological Recommendations

  • Sample storage : Freeze serum at -20°C and analyze within 4 weeks to prevent activity loss .
  • Instrument calibration : Validate spectrophotometer linearity with pNA standards (0–100 μM) .
  • Ethical compliance : For human studies, obtain IRB approval and document participant selection criteria per biomedical research guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.